Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride
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Description
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- The compound has been used as a catalyst in the synthesis of various heterocyclic compounds like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This demonstrates its utility in facilitating chemical reactions under aqueous conditions, which is advantageous for green chemistry practices (Khazaei et al., 2015).
- It is also involved in the synthesis of complex molecules like selenadiazolo[3,4-b]quinoxaline and thiadiazolo[3,4-b]quinoxaline, highlighting its role in creating novel heterocyclic structures (Komin & Carmack, 1976).
Surfactant and Industrial Applications
- Thiadiazole derivatives, synthesized using Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride, have shown potential as surfactants with applications in industries like dyes, drugs, and cosmetics. Their biodegradability and low toxicity make them environmentally friendly (Amine et al., 2012).
Bioactive Compound Synthesis
- This compound is used in synthesizing bioactive heterocyclic analogs with potential pharmacological activities, such as beta-adrenergic blocking properties and vasodilating effects, which are crucial in cardiovascular drug development (Baldwin et al., 1980).
Agricultural Chemistry
- In agriculture, derivatives of this compound have been evaluated as inhibitors of photosynthetic electron transport, suggesting their potential as herbicides (Vicentini et al., 2004).
Antimicrobial and Anti-inflammatory Applications
- Novel thiadiazole derivatives, utilizing this compound, exhibit antimicrobial and anti-inflammatory properties, indicating their potential in medical applications (Kendre et al., 2015).
Synthesis of Aziridine Derivatives
- It's instrumental in the synthesis of aziridine derivatives, which are key intermediates for various biologically active compounds (Aouf et al., 2008).
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S.ClH/c9-11(10)7-4-5-3-6-1-2-8(5)11;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUZSWIKDMAOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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